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Compound of Interest

Compound Name: M199

Cat. No.: B608789

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a chemically defined cell culture medium developed by Morgan, Morton,
and Parker in 1950. Its complex formulation, containing a wide array of amino acids, vitamins,
and other components, makes it particularly suitable for the cultivation of non-transformed cells
and has led to its widespread use in virology and for vaccine production. This document
provides detailed application notes and protocols for the use of M199 in the propagation and
titration of viruses.

Composition of M199 Medium

M199 is a complex medium containing a broad range of components essential for cell growth
and maintenance. The exact formulation can vary slightly between manufacturers, but a typical
composition is summarized in the table below.
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Category Component Concentration (mg/L)
Amino Acids L-Alanine 25.00
L-Arginine hydrochloride 70.00

L-Aspartic acid 30.00

L-Cysteine hydrochloride H20 0.10

L-Cystine 2HCI 26.00

L-Glutamic Acid 67.00

L-Glutamine 100.00

Glycine 50.00

L-Histidine hydrochloride H20 22.00

L-Hydroxyproline 10.00

L-Isoleucine 20.00

L-Leucine 60.00

L-Lysine hydrochloride 70.00

L-Methionine 15.00

L-Phenylalanine 25.00

L-Proline 40.00

L-Serine 25.00

L-Threonine 30.00

L-Tryptophan 10.00

L-Tyrosine disodium salt

dihydrate >7.06

L-Valine 25.00

Vitamins p-Aminobenzoic acid 0.05
Ascorbic acid 0.05
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D-Biotin 0.01
Calciferol (Vitamin D) 0.10
Choline chloride 0.50
Folic Acid 0.01
myo-Inositol 0.05
Menadione (Vitamin K3) 0.01
Niacin 0.025
Niacinamide 0.025

D-Pantothenic acid,

o 0.01
hemicalcium
Pyridoxal hydrochloride 0.025
Pyridoxine hydrochloride 0.025
Riboflavin 0.01
Thiamine hydrochloride 0.01
Vitamin A acetate 0.14
alpha-Tocopherol phosphate,
p | p phosp 001
sodium
Inorganic Salts Calcium Chloride (anhydrous) 200.00
Ferric Nitrate nonahydrate 0.72
Potassium Chloride 400.00
Magnesium Sulfate
97.67
(anhydrous)
Sodium Chloride 6800.00
Sodium Bicarbonate 2200.00
Sodium Phosphate
122.00

monobasic, anhydrous
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Other Components Adenine sulfate 10.00
Adenosine 5'-monophosphate 0.20
Adenosine 5'-triphosphate

disodium 100
Cholesterol 0.20
D-Glucose (Dextrose) 1000.00
Glutathione (reduced) 0.05
Guanine hydrochloride 0.30
Hypoxanthine 0.30
Phenol Red 20.00
D-Ribose 0.50
Sodium Acetate (anhydrous) 50.00
Thymine 0.30
Tween 80 20.00
Uracil 0.30
Xanthine 0.30

Note: Formulations may be available with Earle's or Hank's balanced salts. Earle's salts are
suitable for use in a CO:z incubator, while Hank's salts are intended for use in ambient air.

Application: Virus Propagation

M199 medium is frequently used for the propagation of a variety of viruses in different host cell
lines. The low serum concentration used in viral propagation medium helps to minimize the
interference of non-specific inhibitors present in the serum.

General Workflow for Virus Propagation

© 2025 BenchChem. All rights reserved. 4/16 Tech Support


https://www.benchchem.com/product/b608789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation
Prepare Host Cell Monolayer Prepare Virus Inoculum

Infection

Infect Cells with Virus

Allow Virus Adsorption

Incubation|& Harvest

Y

Click to download full resolution via product page

Caption: General workflow for virus propagation.

Protocol for Virus Propagation in Vero Cells using M199
Medium

This protocol is a general guideline for propagating viruses such as Yellow Fever Virus in Vero
cells.[1] Optimization may be required for specific virus-cell combinations.
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Materials:

Vero cells (or other suitable host cell line)

o M199 with Earle's Balanced Salt Solution (EBSS)
o Fetal Bovine Serum (FBS), heat-inactivated
 Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 pg/mL Streptomycin)
e Trypsin-EDTA solution

o Phosphate-Buffered Saline (PBS), sterile

* Virus stock

» Sterile cell culture flasks, plates, and pipettes

e Humidified COz2 incubator (37°C, 5% COz)
Procedure:

o Cell Culture Preparation:

o Culture Vero cells in M199 supplemented with 10% FBS and 1% Penicillin-Streptomycin
(complete growth medium).

o Seed the cells into T-75 or T-150 flasks and grow to 90-100% confluency in a humidified
incubator at 37°C with 5% CO..

¢ Virus Inoculation:

o Prepare the virus inoculum by diluting the virus stock in serum-free M199 to achieve the
desired Multiplicity of Infection (MOI). A typical MOI for virus propagation is between 0.01
and 0.1.

o Aspirate the complete growth medium from the confluent cell monolayer.

o Wash the cell monolayer once with sterile PBS.
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o Add the virus inoculum to the cells. Use a minimal volume to ensure the entire monolayer
is covered (e.g., 1-2 mL for a T-75 flask).

o Incubate the flask at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure
even distribution of the inoculum and prevent the monolayer from drying out.

e |ncubation and Harvest:

o After the adsorption period, add M199 propagation medium. This is typically M199
supplemented with a lower concentration of FBS (e.g., 2%) and 1% Penicillin-
Streptomycin.

o Incubate the infected cultures at 37°C with 5% CO-.

o Monitor the cells daily for the development of cytopathic effects (CPE), such as cell
rounding, detachment, and syncytia formation.

o When 75-90% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest
the virus.

o To harvest, scrape the cells into the culture medium.

o Subiject the cell suspension to three cycles of freezing and thawing to lyse the cells and
release the intracellular virus particles.

o Centrifuge the lysate at a low speed (e.g., 1,500 x g for 15 minutes) to pellet the cell
debris.

o Collect the supernatant containing the virus stock.
o Aliquot the virus stock and store at -80°C.

Application: Virus Titration

Virus titration is essential to determine the concentration of infectious virus particles in a
sample. M199 can be effectively used in both plaque assays and 50% Tissue Culture Infectious
Dose (TCIDso) assays.
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Plaque Assay

A plaque assay is a standard method to determine the number of plaque-forming units (PFU) in
a virus sample. Each plaque originates from a single infectious virus particle.

This protocol is adapted for viruses that form plaques on susceptible cell monolayers, such as
Reovirus on L929 cells.[2]

Materials:

o Confluent monolayer of host cells in 6-well plates

e Virus sample

o M199 with Earle's salts (liquid, 1X and 2X concentrations)
o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

e Agarose or Carboxymethyl cellulose (CMC)

e Neutral Red solution or Crystal Violet solution

Procedure:

e Preparation of Cell Monolayer:

o Seed a suitable host cell line (e.g., L929 or Vero cells) into 6-well plates at a density that
will result in a confluent monolayer on the day of infection.

o Incubate at 37°C with 5% COa.
¢ Virus Dilution and Infection:

o On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free
M199.

o Aspirate the growth medium from the confluent cell monolayers.
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o Wash the monolayers once with sterile PBS.
o Inoculate duplicate wells with 100-200 pL of each virus dilution.

o Incubate at 37°C for 1 hour, rocking the plates every 15 minutes to allow for virus
adsorption.

e Overlay Application:
o During the incubation, prepare the overlay medium. For a 1% agarose overlay:
» Melt 2% agarose in sterile water and cool to 42-45°C in a water bath.
= Warm 2X M199 supplemented with 2-4% FBS and 2% Penicillin-Streptomycin to 37°C.

= Mix equal volumes of the 2% agarose and the 2X M199 to obtain a final concentration
of 1% agarose in 1X M199 with 1-2% FBS.

o For a carboxymethyl cellulose (CMC) overlay:
= Prepare a 2% CMC solution in water and autoclave.

= Mix one part of the 2% CMC solution with one part of 2X M199 (supplemented with 5%
FCS and P/S).[3]

o Aspirate the virus inoculum from the wells.

o Gently add 2-3 mL of the overlay medium to each well.

o Allow the overlay to solidify at room temperature before moving the plates.
e Incubation and Staining:

o Incubate the plates at 37°C with 5% CO: for 3-10 days, depending on the virus, until
plaques are visible.

o To visualize the plaques, they can be stained. For Neutral Red staining (for living cells),
add 1 mL of a 0.01% Neutral Red solution in PBS to each well and incubate for 2-4 hours.
Plaques will appear as clear zones against a red background of viable cells.
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o For Crystal Violet staining, first fix the cells with 4% formaldehyde for at least 20 minutes.
Then, remove the overlay and stain the monolayer with 0.1% Crystal Violet solution for 15-
20 minutes. Plaques will be visible as clear areas where the cells have been lysed.

 Titer Calculation:
o Count the number of plaques in the wells that have between 10 and 100 plaques.
o Calculate the virus titer (PFU/mL) using the following formula:

» Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in
mL)

50% Tissue Culture Infectious Dose (TCIDso) Assay

The TCIDso assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of
the inoculated cell cultures.[4][5] This method is particularly useful for viruses that do not form

distinct plaques.
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Caption: General workflow for a TCIDso assay.

This is a general protocol that can be adapted for various viruses, such as Enterovirus 71, on
susceptible cell lines.[6][7]

Materials:
e Susceptible host cell line (e.g., HelLa, Vero)
o M199 with Earle's salts

o Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

Virus sample

Sterile 96-well cell culture plates

Humidified COz incubator (37°C, 5% CO2)

Procedure:

o Cell Plating:

o Seed a 96-well plate with cells at a density that will form a confluent monolayer within 24
hours. A typical seeding density is 1 x 10* to 2 x 10% cells per well in 100 uL of complete
M199 (with 10% FBS).

o Incubate the plate overnight at 37°C with 5% CO-.

e Virus Dilution and Inoculation:

o

Prepare ten-fold serial dilutions of the virus stock (from 101 to 102 or higher) in M199
with 2% FBS (infection medium).

[¢]

Remove the growth medium from the 96-well plate.

[e]

Inoculate at least 4-8 replicate wells for each virus dilution with 100 pL of the diluted virus.

o

Include several wells with infection medium only as negative controls (cell controls).

¢ |ncubation and Observation:

o Incubate the plate at 37°C with 5% CO:2 for 3 to 7 days.

o Examine the plate daily under an inverted microscope for the presence of CPE. Score
each well as positive (+) or negative (-) for CPE.

e TCIDso Calculation (Reed-Muench Method):

o Record the number of positive and negative wells for each dilution.
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o Calculate the proportionate distance (PD) between the two dilutions that bracket the 50%
endpoint.

» PD = (% positive wells at dilution above 50% - 50%) / (% positive wells at dilution above
50% - % positive wells at dilution below 50%)

o The 50% endpoint dilution is calculated as:
» Logio TCIDso/mL = Log1o of the dilution above 50% + (PD x log1o of the dilution factor)
o The final titer is expressed as TCIDso/mL.

Viral Entry and Replication Signhaling

Successful virus propagation relies on the virus hijacking the host cell's machinery. The
process begins with the virus binding to specific receptors on the cell surface, followed by entry,
uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virions,
and finally, release from the host cell.
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Caption: Simplified overview of viral replication.
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Many viruses activate specific host cell signaling pathways to facilitate their replication. For
example, some viruses activate the RAS-RAF-MEK-ERK pathway to promote their replication
cycle.[8] Understanding these interactions is crucial for the development of antiviral therapies.

Conclusion

M199 medium remains a valuable and versatile tool for the propagation and titration of a wide
range of viruses. Its well-defined composition provides a consistent environment for cell growth
and viral replication, making it a reliable choice for researchers in virology and drug
development. The protocols provided here offer a solid foundation for utilizing M199 in these
critical applications. As with any biological system, optimization of these protocols for specific
virus-host cell systems is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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